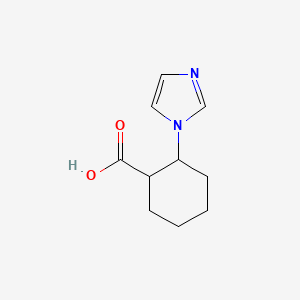
2-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid is a compound that features an imidazole ring attached to a cyclohexane carboxylic acid moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The imidazole ring can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include imidazolone derivatives, alcohols, and substituted imidazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets through the imidazole ring. The imidazole ring can coordinate with metal ions, participate in hydrogen bonding, and engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid: Similar structure but with different substitution patterns on the cyclohexane ring.
2-(1H-imidazol-1-yl)benzoic acid: Features a benzene ring instead of a cyclohexane ring.
2-(1H-imidazol-1-yl)ethanol: Contains an ethanol moiety instead of a carboxylic acid group.
Uniqueness
2-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid is unique due to its specific combination of an imidazole ring and a cyclohexane carboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-imidazol-1-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c13-10(14)8-3-1-2-4-9(8)12-6-5-11-7-12/h5-9H,1-4H2,(H,13,14) |
InChI Key |
JAPIAPRYKDJVJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethan-1-one](/img/structure/B13215740.png)
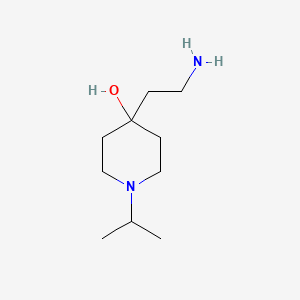
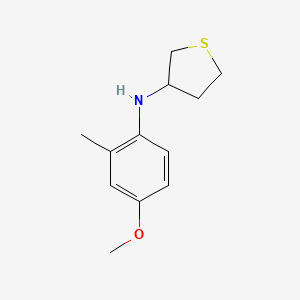
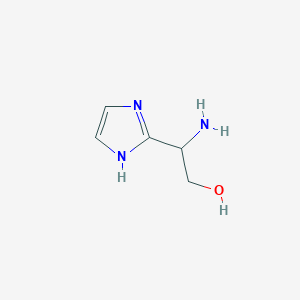
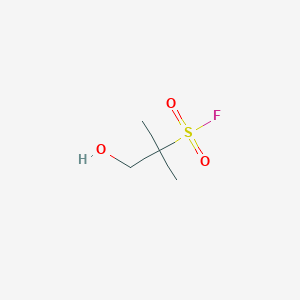
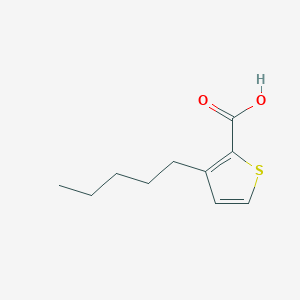
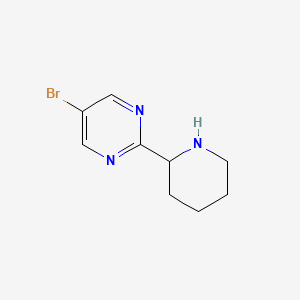
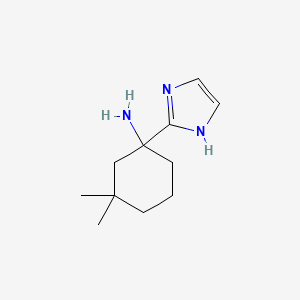


![N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide](/img/structure/B13215812.png)
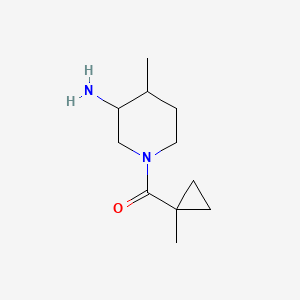
![1-[2-Amino-1-(4-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13215825.png)
